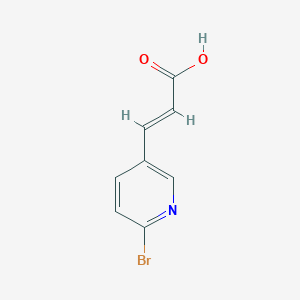3-(6-Bromopyridin-3-yl)acrylic acid
CAS No.: 1035123-89-7
Cat. No.: VC7832185
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1035123-89-7 |
|---|---|
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 |
| IUPAC Name | (E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |
| Standard InChI Key | MZIMKUQFGDVIID-DUXPYHPUSA-N |
| Isomeric SMILES | C1=CC(=NC=C1/C=C/C(=O)O)Br |
| SMILES | C1=CC(=NC=C1C=CC(=O)O)Br |
| Canonical SMILES | C1=CC(=NC=C1C=CC(=O)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(6-Bromopyridin-3-yl)acrylic acid, also known by its IUPAC name 3-(6-bromopyridin-3-yl)prop-2-enoic acid, has the following key identifiers:
-
InChI Key: MZIMKUQFGDVIID-UHFFFAOYSA-N
The compound’s structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acrylic acid group (-CH₂CH₂COOH) at the 3-position. The trans (E) configuration of the double bond in the acrylic acid moiety is stabilized by conjugation with the pyridine ring .
Spectroscopic Data
Synthesis and Preparation
Palladium-Catalyzed Coupling Reactions
A common route to 3-(6-bromopyridin-3-yl)acrylic acid involves palladium-catalyzed cross-coupling. For instance, 2-amino-5-bromopyridine undergoes Heck-type coupling with acrylic acid in the presence of PdCl₂ and Na₂CO₃ . Although the cited procedure yields the aminopyridine derivative, substituting the amine group with bromine suggests analogous conditions could synthesize the target compound.
Representative Reaction Pathway:
Hydrolysis of Ester Precursors
Another approach involves hydrolyzing ester-protected intermediates. For example, benzyl (E)-3-(6-bromopyridin-3-yl)acrylate can be treated with NaOH in methanol-water to yield the free acid . This method avoids side reactions associated with direct coupling and provides higher purity.
Experimental Conditions:
-
Temperature: Reflux
Physicochemical Properties
Thermal and Spectral Characteristics
Thermogravimetric analysis (TGA) of similar bromopyridines reveals decomposition temperatures above 200°C, suggesting reasonable thermal stability. The acrylic acid group’s carboxylic proton is expected to appear as a broad singlet near δ 12–13 in the ¹H NMR spectrum, while the α,β-unsaturated system shows coupling constants (J ≈ 15–16 Hz) indicative of trans configuration .
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The bromine atom at the pyridine’s 6-position is susceptible to nucleophilic substitution. For example, reaction with amines or thiols under basic conditions can yield aminopyridine or thioether derivatives, respectively. These products are valuable intermediates in drug discovery .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) to introduce aryl or heteroaryl groups. This reactivity is exploited in synthesizing bipyridine ligands or kinase inhibitors.
Example Suzuki Coupling:
Conjugation via the Acrylic Acid Moiety
The α,β-unsaturated carboxylic acid participates in Michael additions or forms amides and esters. These reactions are pivotal in peptide mimetics and polymer chemistry.
Research Findings and Biological Activity
Role in Material Science
The compound’s conjugated system makes it a candidate for organic semiconductors or fluorescent probes. Its ability to coordinate metal ions (e.g., Pd, Cu) also supports applications in catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume